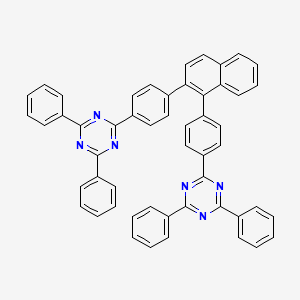
6,6'-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthalene core, which is linked to phenylene and triazine groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where naphthalene derivatives are coupled with phenylene and triazine precursors under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinone derivatives, reduced triazine compounds, and various substituted phenylene and triazine derivatives .
Scientific Research Applications
6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a donor or acceptor of electrons, facilitating redox reactions. In electronic applications, its unique structural properties allow it to function as an efficient light-emitting material, with the naphthalene and triazine groups playing crucial roles in its photophysical behavior .
Comparison with Similar Compounds
Similar Compounds
6,6’-(Ethyne-1,2-diylbis(4,1-phenylene))bis(2-(2-butyloctyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione): This compound shares a similar naphthalene core but differs in its substituents, leading to different electronic and photophysical properties.
N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Another structurally related compound with different functional groups, affecting its reactivity and applications.
Uniqueness
6,6’-(Naphthalene-1,2-diylbis(4,1-phenylene))bis(2,4-diphenyl-1,3,5-triazine) stands out due to its unique combination of naphthalene, phenylene, and triazine groups, which confer distinct electronic, photophysical, and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C52H34N6 |
|---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
2-[4-[1-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C52H34N6/c1-5-16-38(17-6-1)47-53-48(39-18-7-2-8-19-39)56-51(55-47)42-29-25-36(26-30-42)45-34-33-35-15-13-14-24-44(35)46(45)37-27-31-43(32-28-37)52-57-49(40-20-9-3-10-21-40)54-50(58-52)41-22-11-4-12-23-41/h1-34H |
InChI Key |
UVLFNSGHFNOXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=C(C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















